Improved Polarity and Hydrogen-Bonding Capacity vs. 5-Deoxy Analog (CAS 339013-58-0)
The presence of the 5-hydroxyl group in the target compound provides a hydrogen-bond donor (HBD) and increases topological polar surface area (TPSA) compared to the 5-deoxy analog 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 339013-58-0) [1]. This is crucial for enhancing aqueous solubility and facilitating key interactions with biological targets such as kinase hinge regions .
| Evidence Dimension | Physicochemical Properties (HBD, TPSA, LogP) |
|---|---|
| Target Compound Data | HBD: 1; HBA: 5; TPSA: 33.1 Ų; XLogP3-AA: 5.3 |
| Comparator Or Baseline | 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 339013-58-0): HBD: 0; HBA: 4; TPSA: 12.9 Ų; XLogP3-AA: 5.7 |
| Quantified Difference | HBD increase by 1; TPSA increase by 20.2 Ų (156% increase); LogP decrease by 0.4 units |
| Conditions | Computed properties from PubChem (Cactvs 3.4.6.11 and XLogP3 3.0) |
Why This Matters
The higher TPSA and presence of an HBD predict improved aqueous solubility and the ability to form key hydrogen bonds with target proteins, which is essential for lead optimization in drug discovery.
- [1] PubChem. (2019). Comparative computed properties for CID 136198336 and CID 2778372. National Center for Biotechnology Information. View Source
